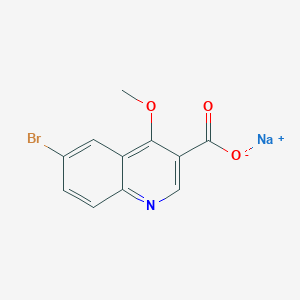

Sodium;6-bromo-4-methoxyquinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

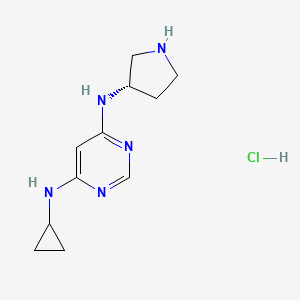

Sodium 6-bromo-4-methoxyquinoline-3-carboxylate is a chemical compound with the CAS Number: 2260931-10-8 . It has a molecular weight of 304.08 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for Sodium 6-bromo-4-methoxyquinoline-3-carboxylate is1S/C11H8BrNO3.Na/c1-16-10-7-4-6 (12)2-3-9 (7)13-5-8 (10)11 (14)15;/h2-5H,1H3, (H,14,15);/q;+1/p-1 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

Sodium 6-bromo-4-methoxyquinoline-3-carboxylate is a powder that is stored at room temperature . It has a molecular weight of 304.08 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Techniques: Research has developed methods for synthesizing quinoline derivatives, which are important for their biological and chemical properties. For example, the treatment of α-halogen-substituted carboxylic acids with sodium methoxide leads to the formation of quinolin-5-ones, showcasing a method to synthesize complex quinoline structures with potential applications in medicinal chemistry (Taran et al., 2000).

- Photolabile Protecting Groups: A study described the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline, highlighting its utility in releasing biologically active compounds in response to light, indicating applications in photopharmacology and controlled drug delivery (Fedoryak et al., 2002).

Biological Applications

- Antituberculosis Activity: Quinoline derivatives have been studied for their antituberculosis activity, suggesting potential as therapeutic agents against tuberculosis (Taran et al., 2000).

- Insecticidal Properties: Pyridine derivatives, which share structural similarities with quinolines, have demonstrated significant insecticidal activities, suggesting their use in agricultural pest control (Bakhite et al., 2014).

Material Science and Nanotechnology

- Particle Sizing: New fluorescent quinolinium dyes have been developed for applications in nanometer particle sizing, illustrating the role of quinoline derivatives in materials science and nanotechnology (Geddes et al., 2000).

Safety and Hazards

The compound is associated with certain hazards. The safety information includes pictograms with the GHS07 signal word “Warning”. The hazard statements include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

sodium;6-bromo-4-methoxyquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3.Na/c1-16-10-7-4-6(12)2-3-9(7)13-5-8(10)11(14)15;/h2-5H,1H3,(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRAAOWGQYPKEKY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(C=CC2=NC=C1C(=O)[O-])Br.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrNNaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium;6-bromo-4-methoxyquinoline-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2663236.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2663238.png)

![3-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2663247.png)

![ethyl 3-cyano-2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2663249.png)

![Ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2663254.png)